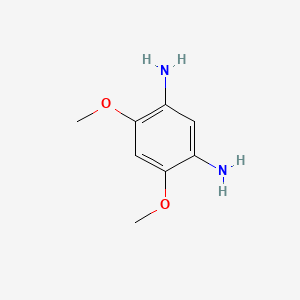

1,3-Benzenediamine, 4,6-dimethoxy-

Descripción

The molecule’s reactivity and functionality are influenced by the electron-donating methoxy groups, which enhance solubility and alter electronic characteristics compared to unsubstituted benzenediamines .

Propiedades

Número CAS |

1129-15-3 |

|---|---|

Fórmula molecular |

C8H12N2O2 |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

4,6-dimethoxybenzene-1,3-diamine |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,9-10H2,1-2H3 |

Clave InChI |

RRIMNXYWOCQLCF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1N)N)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Benzenediamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminobenzene with methoxy-substituted reagents under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the methoxylation process .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenediamine, 4,6-dimethoxy- often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Benzenediamine, 4,6-dimethoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzenediamine derivatives .

Aplicaciones Científicas De Investigación

1,3-Benzenediamine, 4,6-dimethoxy- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1,3-Benzenediamine, 4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of nitroxyl radicals, which help in scavenging free radicals and preventing oxidative damage . The compound’s ability to undergo various chemical reactions also plays a role in its biological activities.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key structural analogs include:

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: 4,5-Dimethoxy-1,3-benzenediamine derivatives are precursors to benzothiazepinones, which show anticonvulsant and antimicrobial activity .

- Material Science : Methoxy-substituted benzenediamines act as ligands in metal-organic frameworks (MOFs), leveraging their chelating ability .

- Limitations : The lack of data on 4,6-dimethoxy isomers highlights a research gap. Current applications rely on 4,5-substituted analogs due to better synthetic accessibility .

Actividad Biológica

1,3-Benzenediamine, 4,6-dimethoxy- (also known as 4,6-dimethoxy-1,3-benzenediamine) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.

1,3-Benzenediamine, 4,6-dimethoxy- is characterized by the following structural features:

- Chemical Formula : C9H12N2O2

- CAS Number : 79234-33-6

- Molecular Weight : 180.20 g/mol

Antibacterial Activity

Research indicates that derivatives of 1,3-benzenediamine exhibit significant antibacterial properties. A study highlighted the synthesis of various benzimidazole derivatives from related compounds which demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compound Efficacy : Some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.19 μM against resistant strains of Mycobacterium tuberculosis .

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.

Antifungal Activity

The antifungal potential of 1,3-benzenediamine derivatives has also been explored. A series of synthesized compounds were tested against various fungal strains:

- Tested Strains : Candida albicans, Aspergillus flavus, and others.

- Results : The compounds exhibited moderate to significant antifungal activity, indicating their potential use in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound class have garnered attention due to their cytotoxic effects on cancer cell lines:

- Cell Lines Tested : Studies have reported IC50 values ranging from 0.006 to 0.63 μM against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) .

- Mechanism : The anticancer activity is hypothesized to involve the induction of apoptosis in cancer cells and disruption of cell cycle progression.

Study on Carcinogenicity

A long-term study assessed the carcinogenic potential of related compounds in rodents. Subcutaneous injections resulted in increased tumor incidences at higher doses, suggesting a need for caution in therapeutic applications .

Developmental Toxicity Assessment

In developmental toxicity studies involving pregnant rats, significant adverse effects were noted at high doses (90 mg/kg bw/day), including reduced litter sizes and increased embryo resorption rates. This indicates potential risks associated with high exposure levels during pregnancy .

Data Summary Table

| Activity Type | Tested Strains/Cell Lines | IC50/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | M. tuberculosis | 0.19 μM | Significant activity against resistant strains |

| Antifungal | Candida albicans, A. flavus | Moderate activity | Effective against multiple fungal strains |

| Anticancer | K562, HeLa | 0.006 - 0.63 μM | Induces apoptosis in cancer cells |

| Carcinogenicity | Rodent models | Increased tumors | Caution advised at high exposure levels |

| Developmental Toxicity | Pregnant rats | Significant effects | Adverse effects at high doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.